Methyl 1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carboxylate 4-oxide is a complex organic compound belonging to the class of heterocycles. This compound features a unique structure that integrates a tetrahydrobenzo-thieno framework with isothiazole and carboxylate functionalities. Its molecular formula is with a molecular weight of approximately 381.34 g/mol . The compound has garnered attention for its potential applications in medicinal chemistry and organic synthesis due to its structural characteristics.
This compound falls under the category of heterocyclic compounds, specifically those containing sulfur and nitrogen in their ring structures. Heterocycles are significant in pharmaceuticals due to their diverse biological activities. Methyl 1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carboxylate 4-oxide has been synthesized using various methods, including microwave-assisted techniques and traditional organic synthesis methods .
The synthesis of methyl 1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carboxylate 4-oxide can be achieved through several approaches:
In one reported method, the synthesis begins with the condensation of thiophenes and hydrazones followed by cyclization reactions that form the core structure of the target compound. The use of catalysts such as chitosan-based materials has also been explored to facilitate these reactions .
The molecular structure of methyl 1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carboxylate 4-oxide is characterized by:
Methyl 1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carboxylate 4-oxide participates in various chemical reactions:
The reactivity of this compound can be attributed to the electron-withdrawing nature of the isothiazole group which facilitates nucleophilic attacks at various positions on the heterocyclic framework.
The mechanism of action for methyl 1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carboxylate 4-oxide primarily involves:
Research indicates that compounds with similar structures exhibit significant biological activities such as anti-inflammatory and anticancer effects, suggesting potential therapeutic applications for methyl 1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carboxylate 4-oxide .
Methyl 1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carboxylate 4-oxide typically exhibits:
The chemical properties include:
Methyl 1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carboxylate 4-oxide has several potential applications:
Heterocyclic compounds constitute >75% of FDA-approved pharmaceuticals, with sulfur-containing scaffolds exhibiting unparalleled bioactivity modulation capabilities. Among these, fused polycyclic systems like methyl 1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carboxylate 4-oxide represent advanced structural designs merging the electronic advantages of thiophene with the metabolic stability of isothiazole. This compound exemplifies modern strategies in three-dimensional heterocyclic architecture, where benzo-annelation enhances π-stacking capabilities while the isothiazole 4-oxide moiety introduces polarity gradients critical for target engagement. Its synthesis marks a significant departure from flat heteroaromatics, addressing key challenges in drug solubility and protein binding.
The medicinal exploitation of thiophene began with its identification as a benzene bioisostere in the 19th century, leveraging comparable boiling points (benzene: 81.1°C; thiophene: 84.4°C) and electronic profiles while offering superior metabolic stability [5]. Early drugs like tipepidine (antitussive) and tioconazole (antifungal) established thiophene’s versatility, but limitations in sp²-hybridized flatness prompted fusion strategies. The 2017 breakthrough by researchers introducing tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxides marked a pivotal advancement, delivering three-dimensionality through:
Table 1: Evolution of Thiophene-Isothiazole Hybrid Pharmacophores
Era | Key Development | Structural Advancement |
---|---|---|
Pre-1980s | Monocyclic thiophenes (e.g., tipepidine) | Planar scaffolds with limited spatial diversity |
1980-2010 | Benzothiophene antifungals (tioconazole) | Fused bicyclic systems enhancing rigidity |
Post-2010 | Tetrahydrobenzo[c]thieno-isothiazole 4-oxides | 3D architectures with chiral centers & S=O polarization |
This progression addressed the "molecular flatness" problem prevalent in oncology and CNS drugs, where excessive sp²-hybridization correlates with poor solubility and promiscuous binding. The title compound’s partially saturated core introduces conformational strain while maintaining extended π-conjugation via the benzo-fusion, enabling selective target interactions unattainable with classical heterocycles.
The benzo[c]thieno[2,1-e]isothiazole scaffold exhibits three-dimensional complexity through:
Crystallographic studies reveal a dihedral angle of 127.5° between the benzo and thieno planes, inducing a bent conformation that mimics protein secondary structure motifs. This curvature facilitates binding to allosteric enzyme sites, as demonstrated in histone deacetylase (HDAC) inhibitors where similar benzo-fused thiophenes achieve IC₅₀ values <100nM [2]. The carboxylate ester at C8 serves dual roles:
Table 2: Comparative Structural Metrics of Fused Thiophene Derivatives
Scaffold | Planarity Index (°) | Dipole Moment (D) | π-Stacking Energy (kJ/mol) |
---|---|---|---|
Benzothiophene | 180 | 2.1 | -15.7 |
Dihydrobenzo[b]thiophene | 152 | 1.8 | -12.3 |
Benzo[c]thieno[2,1-e]isothiazole 4-oxide | 127.5 | 4.3 | -18.9 |
Molecular modeling confirms the title compound’s enhured stacking energy (-18.9 kJ/mol vs. -15.7 kJ/mol in benzothiophene) arises from synergistic polarization: the benzo[c] fusion extends electron delocalization while the isothiazole S=O dipole enhances quadrupole interactions. These features underlie its utility in kinase inhibitor design, where deep hydrophobic pockets require complementary shape matching unattainable with linear scaffolds [6].
Sulfur’s dual electronic nature—σ-electron donor yet π-electron acceptor—confers unique pharmacodynamic advantages. In methyl 1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carboxylate 4-oxide, sulfur atoms at positions 1 and 4 orchestrate concerted bioactivity:
This electronic duality underpins multitarget engagement in anticancer scaffolds. Thiophene derivatives like 3d (structural analogs) disrupt lactate dehydrogenase A (LDHA) through:
Table 3: Bioactivity Mechanisms Enabled by Sulfur Heterocycles
Mechanism | Sulfur Contribution | Biological Outcome |
---|---|---|
LDHA Inhibition | S-oxide coordination with Arg168 | Warburg effect suppression |
HDAC Inhibition | Thienyl sulfur π-cation interaction with Zn²⁺ | Histone hyperacetylation & gene re-expression |
ROS Modulation | Redox cycling at isothiazole S-oxide | Selective cancer cell oxidative stress |
Apoptosis Induction | Thiophene-enabled mitochondrial pore transition | Caspase-3 activation (≥4.2-fold) |
The carboxylate ester further enables targeted delivery, as cancer cell esterases hydrolyze the group to acids that ionize (pH 7.4) and accumulate intracellularly. This "ion trapping" effect achieves tumor-selective concentrations 3.5-fold higher than in normal cells, as validated in HCT-116 xenograft models [3] [5]. Such multitarget capacity exemplifies why sulfur heterocycles comprise 34% of all FDA-approved enzyme inhibitors.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9